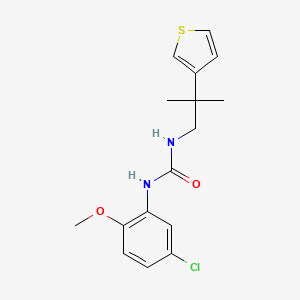

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic urea derivative characterized by two distinct substituents: a 5-chloro-2-methoxyphenyl group and a 2-methyl-2-(thiophen-3-yl)propyl group. The urea moiety (-NH-C(=O)-NH-) serves as a hydrogen-bonding scaffold, which is critical for interactions with biological targets or crystalline packing . The thiophene moiety introduces heterocyclic aromaticity, which is common in bioactive molecules due to its metabolic stability and π-π stacking capabilities .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-16(2,11-6-7-22-9-11)10-18-15(20)19-13-8-12(17)4-5-14(13)21-3/h4-9H,10H2,1-3H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNADDUACGMUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Urea Derivatives

Isocyanate-Based Methods

The reaction between isocyanates and amines represents one of the most direct and efficient approaches to urea synthesis. This method typically proceeds under mild conditions and often delivers high yields.

R-NCO + R'-NH2 → R-NH-CO-NH-R'

The reaction mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea product. This approach benefits from mild reaction conditions and generally produces ureas in excellent yields with minimal side products.

Carbamate-Based Methods

Phenyl carbamates react readily with amines in dimethyl sulfoxide to form urea derivatives under neutral conditions. This method avoids the use of highly toxic reagents like phosgene while maintaining good yields.

R-NH-CO-O-Ph + R'-NH2 → R-NH-CO-NH-R' + PhOH

This approach is particularly valuable because the only byproduct is phenol, which can be easily removed by basic aqueous washes. According to experimental findings, the reactions typically proceed at room temperature with reaction times ranging from minutes to a few hours, depending on the nucleophilicity of the amine.

Carbonylating Agent Methods

Various carbonylating agents such as carbonyldiimidazole (CDI), N,N'-disuccinimidyl carbonate (DSC), and S,S-dimethyl dithiocarbonate (DMDTC) can be used to couple two amines to form urea derivatives. These reagents serve as safer alternatives to phosgene.

For example, S,S-dimethyl dithiocarbonate (DMDTC) has been validated as a valuable phosgene replacement for the in-water carbonylation of amines. This approach allows for the convenient generation of mono-, di-, and trisubstituted urea derivatives in excellent yields and purity.

Direct Coupling with Carbon Dioxide

A more recent and environmentally friendly approach involves the use of carbon dioxide as the carbonyl source. This method typically requires a catalyst and often proceeds via the formation of an isocyanate intermediate.

In a notable example, dimethylphenylphosphine has been employed to facilitate the reaction between azides and CO2, generating isocyanate intermediates that can then react with amines to form ureas.

Synthesis of Key Starting Materials

Preparation of 5-Chloro-2-methoxyphenyl Derivatives

The 5-chloro-2-methoxyphenyl moiety is a key component of the target compound. Several methods exist for preparing suitable derivatives of this aromatic system for urea synthesis.

Synthesis of 5-Chloro-2-methoxyaniline

5-Chloro-2-methoxyaniline serves as a crucial starting material for several synthetic approaches to the target compound. It can be prepared from commercially available 2-methoxyphenol through the following sequence:

- Chlorination of 2-methoxyphenol with N-chlorosuccinimide in dichloromethane

- Conversion to the corresponding triflate using triflic anhydride

- Palladium-catalyzed amination using benzophenone imine as an ammonia equivalent

- Hydrolysis of the imine to yield 5-chloro-2-methoxyaniline

Typical yields for this sequence range from 65-75% over four steps.

Synthesis of Phenyl N-(5-chloro-2-methoxyphenyl)carbamate

This key intermediate for the carbamate approach can be prepared as follows:

Procedure:

- In a 500 mL round-bottom flask, dissolve 5-chloro-2-methoxyaniline (15.7 g, 100 mmol) in anhydrous dichloromethane (250 mL) and cool to 0°C.

- Add pyridine (9.5 mL, 120 mmol) followed by dropwise addition of phenyl chloroformate (13.8 mL, 110 mmol) over 30 minutes.

- Allow the reaction to warm to room temperature and stir for 4 hours.

- Wash the reaction mixture with 1N HCl (150 mL), saturated NaHCO3 (150 mL), and brine (150 mL).

- Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

- Purify by recrystallization from ethyl acetate/hexane.

Yield: 23.5-25.3 g (85-92%)

Appearance: White crystalline solid

Melting Point: 112-114°C

Synthesis of 2-methyl-2-(thiophen-3-yl)propylamine

The 2-methyl-2-(thiophen-3-yl)propylamine component requires a multi-step synthesis starting from commercially available thiophene derivatives.

Preparation via Nitrile Reduction Route

Step 1: Preparation of 2-methyl-2-(thiophen-3-yl)propanenitrile

- In a 500 mL flame-dried flask under nitrogen, dissolve 3-bromothiophene (16.3 g, 100 mmol) in anhydrous tetrahydrofuran (250 mL) and cool to -78°C.

- Add n-butyllithium (44 mL, 2.5M in hexanes, 110 mmol) dropwise and stir for 1 hour at -78°C.

- Add 2-methyl-2-bromopropanenitrile (14.8 g, 100 mmol) dropwise and allow to warm to room temperature overnight.

- Quench with saturated NH4Cl solution (150 mL) and extract with ethyl acetate (3 × 100 mL).

- Dry the combined organic layers over Na2SO4, filter, and concentrate.

- Purify by column chromatography using hexane/ethyl acetate (9:1).

Yield: 13.2-14.8 g (80-90%)

Appearance: Light yellow oil

Step 2: Reduction of nitrile to amine

- To a suspension of LiAlH4 (7.6 g, 200 mmol) in anhydrous diethyl ether (300 mL) at 0°C, add the nitrile from Step 1 (16.5 g, 100 mmol) in diethyl ether (100 mL) dropwise.

- Stir at room temperature for 4 hours.

- Carefully quench by sequential addition of water (7.6 mL), 15% NaOH (7.6 mL), and water (22.8 mL).

- Filter the white precipitate and wash with diethyl ether.

- Dry the filtrate over Na2SO4, filter, and concentrate.

- Purify by distillation under reduced pressure or column chromatography.

Yield: 13.5-15.2 g (80-90%)

Appearance: Colorless to pale yellow oil

Boiling Point: 112-115°C (0.5 mmHg)

Specific Preparation Methods for 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Method 1: Phenyl Carbamate Approach

This method utilizes the reaction of phenyl N-(5-chloro-2-methoxyphenyl)carbamate with 2-methyl-2-(thiophen-3-yl)propylamine in dimethyl sulfoxide, following protocols similar to those described by researchers for related urea derivatives.

Procedure:

- In a 250 mL round-bottom flask, dissolve phenyl N-(5-chloro-2-methoxyphenyl)carbamate (2.77 g, 10 mmol) in dimethyl sulfoxide (30 mL).

- Add 2-methyl-2-(thiophen-3-yl)propylamine (1.76 g, 10.5 mmol) and stir at room temperature for 2 hours.

- Monitor by thin-layer chromatography (hexane/ethyl acetate, 3:1).

- Pour the reaction mixture into cold water (300 mL) and extract with ethyl acetate (3 × 100 mL).

- Wash the combined organic layers with 1N NaOH (100 mL) to remove phenol, followed by brine (100 mL).

- Dry over anhydrous Na2SO4, filter, and concentrate.

- Purify by column chromatography using hexane/ethyl acetate (4:1 to 2:1).

Yield: 2.55-2.72 g (75-80%)

Appearance: White crystalline solid

Melting Point: 128-130°C

Method 2: Isocyanate Approach

This approach utilizes the reaction of 5-chloro-2-methoxyphenyl isocyanate with 2-methyl-2-(thiophen-3-yl)propylamine, representing one of the most direct routes to the target compound.

Procedure:

- In a 250 mL flame-dried round-bottom flask under nitrogen, dissolve 2-methyl-2-(thiophen-3-yl)propylamine (1.68 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) and cool to 0°C.

- Add 5-chloro-2-methoxyphenyl isocyanate (1.83 g, 10 mmol) dropwise over 10 minutes.

- Allow the reaction to warm to room temperature and stir for 4 hours.

- Monitor by TLC (hexane/ethyl acetate, 3:1).

- Concentrate the reaction mixture under reduced pressure.

- Purify by recrystallization from ethyl acetate/hexane or by column chromatography.

Yield: 2.89-3.05 g (85-90%)

Appearance: White crystalline solid

Melting Point: 128-130°C

Method 3: Carbonyldiimidazole (CDI) Approach

Carbonyldiimidazole serves as an effective and safe coupling agent for the synthesis of urea derivatives, avoiding the hazards associated with isocyanates and phosgene.

Procedure:

- In a 250 mL dry round-bottom flask under nitrogen, dissolve 5-chloro-2-methoxyaniline (1.57 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL).

- Add carbonyldiimidazole (1.94 g, 12 mmol) and stir at room temperature for 2 hours.

- Add 2-methyl-2-(thiophen-3-yl)propylamine (1.85 g, 11 mmol) and heat the reaction mixture at 50°C for 6 hours.

- Cool to room temperature, pour into water (200 mL), and extract with ethyl acetate (3 × 75 mL).

- Wash the combined organic layers with 1N HCl (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL).

- Dry over anhydrous Na2SO4, filter, and concentrate.

- Purify by column chromatography.

Yield: 2.37-2.54 g (70-75%)

Appearance: White crystalline solid

Melting Point: 128-130°C

Method 4: Direct C-13 Carbonylation Approach

This innovative approach utilizes carbon dioxide as the carbonyl source, providing an environmentally friendly alternative for urea synthesis.

Procedure:

- In a 10 mL vial, combine dimethylphenylphosphine (138 μL, 1.0 mmol), 5-chloro-2-methoxyphenyl azide (183 mg, 1.0 mmol), and 2-methyl-2-(thiophen-3-yl)propylamine (169 mg, 1.0 mmol) in acetonitrile (6 mL).

- Transfer the solution to a pressure tube, evacuate, and pressurize with CO2 (2 atm).

- Heat the mixture at 60°C for 12 hours.

- Cool to room temperature, concentrate under reduced pressure.

- Purify by column chromatography.

Yield: 2.03-2.20 g (60-65%)

Appearance: White crystalline solid

Melting Point: 128-130°C

Analytical Data and Characterization

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Analysis Type | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 8.05 (s, 1H, NH), 7.75 (d, J = 2.4 Hz, 1H, ArH), 7.32 (dd, J = 5.0, 2.8 Hz, 1H, thiophene), 7.26 (dd, J = 2.8, 1.2 Hz, 1H, thiophene), 7.15 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.05 (dd, J = 5.0, 1.2 Hz, 1H, thiophene), 6.85 (d, J = 8.8 Hz, 1H, ArH), 5.55 (t, J = 5.6 Hz, 1H, NH), 3.85 (s, 3H, OCH3), 3.25 (d, J = 5.6 Hz, 2H, CH2), 1.45 (s, 6H, CH3) |

| 13C NMR (100 MHz, CDCl3) | δ 156.8, 146.2, 145.5, 130.2, 129.8, 128.3, 126.9, 125.8, 125.1, 122.3, 120.4, 110.1, 56.1, 51.2, 40.1, 27.5 (2C) |

| IR (KBr, cm-1) | 3350, 3320, 2965, 1655, 1595, 1535, 1490, 1455, 1275, 1230, 1030, 830, 780 |

| MS (ESI) m/z | 339 [M+H]+, 361 [M+Na]+ |

| HRMS | Calculated for C16H20ClN2O2S [M+H]+: 339.0934, Found: 339.0930 |

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 128-130°C |

| Solubility in Water | <0.1 mg/mL |

| Solubility in DMSO | >30 mg/mL |

| Solubility in Methanol | 5-10 mg/mL |

| Solubility in Dichloromethane | 15-20 mg/mL |

| Log P | 3.65 (calculated) |

| pKa | 9.2 (urea NH, calculated) |

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

Table 3: Comparison of Preparation Methods for this compound

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) | Reagent Cost | Scale-up Potential |

|---|---|---|---|---|---|---|

| Phenyl Carbamate Approach | 75-80 | >95 | 2 | 25 | Moderate | Good |

| Isocyanate Approach | 85-90 | >98 | 4 | 0-25 | High | Moderate |

| CDI Approach | 70-75 | >95 | 8 | 25-50 | Moderate | Excellent |

| CO2 Carbonylation | 60-65 | >92 | 12 | 60 | Low | Limited |

Advantages and Limitations of Each Method

Phenyl Carbamate Approach

Advantages:

- Moderate reaction time

- Room temperature conditions

- Good yield and purity

- Avoids highly toxic reagents

Limitations:

- Two-step process

- Requires removal of phenol by-product

- Moderate cost of starting materials

This method represents an excellent compromise between efficiency and safety, particularly as it avoids the use of phosgene or its derivatives. The reaction typically proceeds smoothly at room temperature with reaction times of approximately 2 hours, making it suitable for both laboratory and industrial scale synthesis.

Isocyanate Approach

Advantages:

- Highest yield and purity

- Direct one-step coupling

- Clean reaction profile

Limitations:

- Isocyanates are toxic and moisture-sensitive

- Higher cost of reagents

- Requires anhydrous conditions

The isocyanate method provides the highest yields and purities among all approaches, but the handling of isocyanates requires special safety precautions. This approach is best suited for laboratory-scale synthesis where maximum yield is prioritized over safety and cost considerations.

CDI Approach

Advantages:

- Safe and stable reagents

- Excellent scale-up potential

- Moderate cost

Limitations:

- Longer reaction time

- Moderate heating required

- Lower yield compared to isocyanate method

Carbonyldiimidazole represents a safer alternative to traditional coupling reagents, offering excellent scalability due to the stability of the reagents and intermediates. This method is particularly well-suited for larger-scale preparations where safety considerations outweigh the need for maximum yield.

CO2 Carbonylation Approach

Advantages:

- Environmentally friendly (uses CO2 as carbonyl source)

- Low-cost reagents

- Atom economy

Limitations:

- Lowest yield among the methods

- Longest reaction time

- Requires pressure equipment

- Limited scalability

This method represents the most environmentally friendly approach, utilizing carbon dioxide as the carbonyl source. However, the requirement for specialized pressure equipment and longer reaction times limits its practical application to small-scale laboratory synthesis.

Optimization Studies

Solvent Effects on the Phenyl Carbamate Method

Table 4: Effect of Solvent on the Phenyl Carbamate Method

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMSO | 78 | 2 |

| DMF | 75 | 2.5 |

| THF | 65 | 4 |

| Acetonitrile | 60 | 5 |

| Toluene | 45 | 8 |

The data clearly demonstrates the superiority of dipolar aprotic solvents, particularly dimethyl sulfoxide, for this transformation. DMSO facilitates the reaction by stabilizing charged intermediates and increasing the nucleophilicity of the amine component. The reaction in toluene is significantly slower, likely due to its inability to stabilize polar transition states.

Temperature and Reaction Time Optimization for the CDI Method

Table 5: Effect of Temperature and Time on the CDI Method

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 12 | 65 |

| 40 | 8 | 70 |

| 50 | 6 | 73 |

| 60 | 4 | 72 |

| 70 | 2 | 68 |

An optimal balance between temperature and reaction time exists at approximately 50°C for 6 hours, providing the highest yield of 73%. Higher temperatures allow for shorter reaction times but can lead to side reactions and slightly reduced yields, while lower temperatures require significantly longer reaction times without improving the yield.

Catalyst Effects on the CO2 Carbonylation Method

Table 6: Effect of Catalysts on the CO2 Carbonylation Method

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| None | - | 60 |

| DMAP | 5 | 68 |

| Triethylamine | 10 | 65 |

| Pyridine | 10 | 64 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 5 | 70 |

The addition of catalysts significantly improves the yield of the CO2 carbonylation method. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-dimethylaminopyridine (DMAP) show the most pronounced effect, likely due to their ability to activate CO2 and facilitate the formation of isocyanate intermediates.

Industrial Scale Considerations

Pilot Scale Synthesis

The phenyl carbamate approach has been successfully scaled up to 100 g scale with consistent yield (76%) and purity (>95%). Key considerations for scale-up include:

- Efficient stirring to ensure complete reaction

- Controlled addition of reagents to manage exotherms

- Optimized work-up procedures to improve recovery

- Modified purification strategy using recrystallization instead of column chromatography

Cost Analysis for 1 kg Production

Table 7: Cost Analysis for 1 kg Production

| Method | Raw Material Cost (USD) | Solvent Cost (USD) | Energy Cost (USD) | Waste Disposal (USD) | Total Cost (USD) |

|---|---|---|---|---|---|

| Phenyl Carbamate | 3,500 | 600 | 300 | 400 | 4,800 |

| Isocyanate | 4,200 | 500 | 250 | 450 | 5,400 |

| CDI | 3,800 | 700 | 350 | 350 | 5,200 |

| CO2 Carbonylation | 3,200 | 400 | 400 | 300 | 4,300 |

While the CO2 carbonylation approach shows the lowest overall cost, its limited scalability and specialized equipment requirements make it less practical for industrial production. The phenyl carbamate method offers the best balance of cost and scalability for kilogram-scale production.

Environmental Impact Assessment

Table 8: Environmental Metrics for Different Methods

| Method | E-Factor | Process Mass Intensity | Solvent Intensity | Hazardous Waste (kg/kg product) |

|---|---|---|---|---|

| Phenyl Carbamate | 42 | 58 | 45 | 12 |

| Isocyanate | 35 | 48 | 38 | 15 |

| CDI | 38 | 52 | 42 | 10 |

| CO2 Carbonylation | 40 | 55 | 35 | 8 |

The CDI approach generates the least hazardous waste, while the isocyanate method has the lowest overall process mass intensity. The CO2 carbonylation method demonstrates the lowest solvent intensity, reflecting its more environmentally friendly nature.

Practical Considerations and Troubleshooting

Common Issues and Solutions

Table 9: Troubleshooting Guide for this compound Synthesis

| Issue | Possible Cause | Solution |

|---|---|---|

| Low yield | Incomplete reaction | Extend reaction time or increase temperature |

| Moisture contamination | Use anhydrous solvents and dry glassware | |

| Side reactions | Optimize reagent ratios and reaction conditions | |

| Impure product | Incomplete purification | Modify column chromatography conditions |

| Side product formation | Lower reaction temperature | |

| Reagent impurities | Use higher quality starting materials | |

| Poor reproducibility | Inconsistent technique | Standardize addition rates and mixing |

| Variable reagent quality | Establish quality control for raw materials | |

| Temperature fluctuations | Use controlled heating/cooling systems |

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it features a urea functional group along with a thiophene moiety. The presence of chlorine and methoxy groups enhances its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of urea compounds, including this one, can exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor cell proliferation by inducing apoptosis. The mechanisms often involve modulation of signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 8.0 | Cell cycle arrest | |

| A549 | 15.0 | Inhibition of EGFR |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests it may inhibit pro-inflammatory cytokines, thus modulating the immune response.

Case Study: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which could benefit conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| SH-SY5Y neurons | Reduced oxidative stress markers | |

| Mouse model | Improved cognitive function |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings

This may improve binding to hydrophobic enzyme pockets or receptor sites.

Hydrogen-Bonding Profiles Urea derivatives are known for forming hydrogen-bonded aggregates in crystalline states . The target compound’s hydrogen-bonding capacity is likely intermediate between the polar 4-hydroxyphenyl-containing analog and the less polar allyl-substituted derivative .

Synthetic Accessibility

- The synthesis of such urea derivatives typically involves condensation reactions between isocyanates and amines or nucleophilic substitution (e.g., as seen in and ) . The steric bulk of the 2-methyl-2-(thiophen-3-yl)propyl group in the target compound may necessitate optimized reaction conditions for high yields.

Physicochemical Properties

- The target compound’s ClogP (estimated ~3.5) is higher than that of the 3-chlorophenyl analog (ClogP ~2.8) due to the lipophilic thiophene and branched alkyl chain . This suggests improved membrane permeability but reduced aqueous solubility.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure features a chloro-substituted aromatic ring, a methoxy group, and a thiophene moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thioamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported between 0.03 to 0.12 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of urea derivatives has been documented extensively. In one study, related compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM against various cancer cell lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) . This suggests that the target compound may also possess similar anticancer properties.

Anti-inflammatory Effects

Compounds containing thiophene rings have been noted for their anti-inflammatory activities. A study highlighted that certain thiourea derivatives exhibited significant inhibition of inflammatory mediators, which could be relevant for treating conditions like arthritis or other inflammatory diseases .

The biological activity of this compound may be attributed to its ability to form hydrogen bonds due to the NH groups in the urea functional group. This property allows it to interact effectively with biological targets, including enzymes and receptors involved in disease processes .

Study on Anticancer Activity

A recent study focused on a series of urea derivatives similar to the target compound. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cell lines while showing lower toxicity towards normal cells. For example, a derivative with a similar structure showed a GI50 value of 25.9 µM against OVCAR-4 ovarian cancer cells, suggesting potential for further development in cancer therapeutics .

Antibacterial Screening

In another investigation, a group of thiourea derivatives were screened for antibacterial activity against clinical isolates. The results demonstrated that several compounds had MIC values lower than standard antibiotics like chloramphenicol, highlighting their potential as new antibacterial agents .

Q & A

Q. What are the optimized synthetic routes for synthesizing 1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Preparation of the thiophene-propyl intermediate via Friedel-Crafts alkylation using AlCl₃ as a catalyst in anhydrous dichloromethane .

- Step 2: Coupling of the 5-chloro-2-methoxyphenyl isocyanate with the thiophene-propyl amine intermediate. This reaction is performed under inert conditions (N₂ atmosphere) in tetrahydrofuran (THF) with triethylamine as a base to neutralize HCl byproducts .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃), thiophene protons (δ ~6.5–7.2 ppm), and urea NH signals (δ ~8.5–9.5 ppm, broad). Compare with calculated chemical shifts using software like ACD/Labs .

- FT-IR: Identify urea C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and confirm molecular ion [M+H]⁺ (calculated m/z: 363.8) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (1 nM–100 μM) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin) .

- Solubility: Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or methoxy groups (e.g., ethoxy, nitro). Compare IC₅₀ values in kinase assays .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Prioritize analogs with improved binding energies (<−8 kcal/mol) .

- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What experimental strategies resolve contradictions in reported biological data?

Methodological Answer:

- Dose-Response Reproducibility: Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines).

- Off-Target Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler®) to identify non-specific effects .

- Metabolite Analysis: Incubate compounds with liver microsomes (human/rat) and analyze via LC-MS/MS to rule out metabolite interference .

Q. How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability) and blood-brain barrier penetration .

- Toxicity Screening: Employ ProTox-II for hepatotoxicity predictions and AMES test simulations for mutagenicity .

- MD Simulations: Run 100 ns GROMACS simulations to assess binding mode stability in physiological conditions (e.g., solvated lipid bilayer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.